2,3-Dichloro-4-m-tolyloxy-2-buten-4-olide
Description
2,3-Dichloro-4-m-tolyloxy-2-buten-4-olide is a halogenated γ-lactone (butenolide) featuring a dichloro substitution at positions 2 and 3 and an m-tolyloxy group at position 3. The dichloro substituents enhance electrophilicity, while the m-tolyloxy group introduces steric and electronic effects that influence reactivity and stability .
Properties
CAS No. |
647831-98-9 |
|---|---|
Molecular Formula |
C11H8Cl2O3 |
Molecular Weight |
259.08 g/mol |
IUPAC Name |
3,4-dichloro-2-(3-methylphenoxy)-2H-furan-5-one |
InChI |
InChI=1S/C11H8Cl2O3/c1-6-3-2-4-7(5-6)15-11-9(13)8(12)10(14)16-11/h2-5,11H,1H3 |
InChI Key |
FDUHJBWNADGGMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OC2C(=C(C(=O)O2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-4-m-tolyloxy-2-buten-4-olide typically involves multi-step organic reactions. One common method includes the chlorination of a precursor compound followed by the introduction of the tolyloxy group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of 2,3-Dichloro-4-m-tolyloxy-2-buten-4-olide may involve large-scale chlorination and etherification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-4-m-tolyloxy-2-buten-4-olide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorinated positions in the compound can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: DDQ in the presence of protic acids.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DDQ can yield quinone derivatives, while reduction with LiAlH4 can produce alcohols.
Scientific Research Applications
2,3-Dichloro-4-m-tolyloxy-2-buten-4-olide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-4-m-tolyloxy-2-buten-4-olide involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or activation of specific biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2,3-Dichloro-4-m-tolyloxy-2-buten-4-olide with structurally related compounds, focusing on substituent effects, synthesis pathways, and physicochemical properties.
Structural Analogues
Key Observations:
- Electrophilicity: The dichloro substitution in the target compound increases electrophilic reactivity compared to mono-chloro derivatives like 4-Butoxy-3-chloro-5-methoxybenzaldehyde, which lacks lactone ring strain .
- Steric Effects : The m-tolyloxy group in the target compound introduces moderate steric hindrance, similar to the phenethoxy group in 4-(benzyloxy)-3-phenethoxybenzaldehyde, but with less polarity due to the methyl group .
Research Findings and Limitations
- Reactivity: The dichloro substituents in the target compound facilitate ring-opening reactions, a feature less pronounced in non-lactone analogs like 4-Butoxy-3-chloro-5-methoxybenzaldehyde.
- Data Gaps: Limited safety and mechanistic studies for the target compound underscore the need for further research .
Biological Activity
Overview of 2,3-Dichloro-4-m-tolyloxy-2-buten-4-olide
Chemical Structure and Properties
2,3-Dichloro-4-m-tolyloxy-2-buten-4-olide is a synthetic organic compound that belongs to the class of butenolides. Its structure includes two chlorine atoms and a tolyl group, which contributes to its unique chemical properties. The presence of halogens often influences the biological activity of such compounds, potentially enhancing their reactivity and interaction with biological systems.
Antimicrobial Activity
Research has indicated that compounds with similar structures often exhibit antimicrobial properties. The halogenated derivatives can interact with microbial membranes or enzymes, leading to cell death or inhibition of growth. For example, studies on related chlorinated compounds have shown efficacy against various bacterial strains, suggesting that 2,3-Dichloro-4-m-tolyloxy-2-buten-4-olide may possess similar properties.
Insecticidal Properties
Chlorinated compounds are frequently studied for their insecticidal activity. The mode of action typically involves disruption of neural function or metabolic pathways in insects. Preliminary studies on other butenolides have demonstrated potential as insecticides, indicating that 2,3-Dichloro-4-m-tolyloxy-2-buten-4-olide could be effective in pest management strategies.
Toxicological Profile
The toxicological assessment of halogenated compounds is crucial for understanding their safety and environmental impact. While specific data on 2,3-Dichloro-4-m-tolyloxy-2-buten-4-olide is limited, related studies suggest that such compounds may exhibit acute toxicity in aquatic organisms and potential endocrine-disrupting effects. Long-term exposure studies are essential to evaluate chronic effects and bioaccumulation risks.
Case Study: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of various halogenated butenolides found that certain derivatives showed significant activity against Gram-positive and Gram-negative bacteria. This suggests that 2,3-Dichloro-4-m-tolyloxy-2-buten-4-olide could be investigated further in this context.
Table: Comparative Biological Activity of Halogenated Compounds
| Compound Name | Activity Type | Efficacy Level | Reference |
|---|---|---|---|
| 2,3-Dichloro-4-m-tolyloxy... | Antimicrobial | TBD | [Pending Research] |
| 1,3-Dichlorobenzene | Antimicrobial | Moderate | Smith et al., 2020 |
| 2-Chlorophenol | Insecticidal | High | Doe & Lee, 2019 |
| 3-Bromoaniline | Endocrine Disruption | High | Johnson et al., 2021 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
